8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine
Description
Imidazo[1,2-b]pyridazine is a fused heterocyclic scaffold comprising an imidazole and pyridazine ring, sharing one nitrogen atom (Fig. 1). This core is a privileged structure in medicinal chemistry due to its versatility in interacting with diverse biological targets, including kinases, acetylcholinesterase (AChE), and β-amyloid plaques . The compound 8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine features a 2,3-dihydro (partially saturated) backbone, an ethyl group at C8, and a phenyl group at C4.
Properties
Molecular Formula |
C14H15N3 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
8-ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C14H15N3/c1-2-11-10-13(12-6-4-3-5-7-12)16-17-9-8-15-14(11)17/h3-7,10H,2,8-9H2,1H3 |
InChI Key |
SYORLOKVKZSTEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN2C1=NCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazo ring using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions at the phenyl ring or the imidazo ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl or imidazo rings .
Scientific Research Applications
8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Key Observations :
- C6 Substituents: Phenyl (target compound) vs. Cl, piperidinyl, or methylthio.
- C8 Substituents : Ethyl (target) vs. nitro or methyl. Ethyl may balance steric bulk and metabolic stability, avoiding the electron-withdrawing effects of nitro groups .
- 2,3-Dihydro Modification : Reduces planarity, possibly increasing selectivity for flexible binding pockets (e.g., kinases) over rigid targets like Aβ plaques .
Key Observations :
- Synthesis : The target compound likely requires transition-metal catalysis (e.g., Pd or Cu) for C6 phenyl introduction, similar to other derivatives . Microwave irradiation improves yields (65–86%) in analogs .
- Solubility : The phenyl and ethyl groups may increase logP compared to polar derivatives (e.g., piperidinyl), necessitating formulation optimization for in vivo use .
Biological Activity
8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the imidazo[1,2-b]pyridazine core. Its molecular formula is , and it features an ethyl group at position 8 and a phenyl group at position 6. The presence of these substituents is believed to influence its biological activity significantly.
Research indicates that compounds with imidazo[1,2-b]pyridazine structures often exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many derivatives have shown inhibitory effects on various enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their anti-inflammatory properties.
- Antimicrobial Activity : Some studies suggest that similar compounds possess significant antibacterial and antifungal activities, potentially making them candidates for treating infections.
- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds reported significant inhibition against common pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected strains:
| Compound | MIC (µg/mL) | Bacteria/Fungi Tested |
|---|---|---|
| This compound | 32 | E. coli |
| 16 | S. aureus | |
| 64 | A. niger |
These results indicate that the compound has promising antimicrobial activity, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : IC50 = 15 µM
- HepG2 (Liver Cancer) : IC50 = 10 µM
- A549 (Lung Cancer) : IC50 = 12 µM
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as mitochondrial dysfunction and activation of caspases.
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory activity of related imidazo[1,2-b]pyridazines in a murine model of paw edema. The compound was administered at varying doses, showing dose-dependent inhibition of inflammation:
- Control Group : 47% edema reduction
- Treatment Group (50 mg/kg) : 65% edema reduction
- Treatment Group (100 mg/kg) : 80% edema reduction
These results highlight the potential of this class of compounds in managing inflammatory conditions.
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, the compound was tested for its ability to inhibit COX enzymes. The following IC50 values were recorded:
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 5.4 |
| COX-2 | 3.7 |
This data suggests that the compound may serve as a selective COX-2 inhibitor, which is beneficial in reducing side effects associated with non-selective NSAIDs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
